2-Chloro-5-nitropyridine-4-carbaldehyde
Overview
Description
2-Chloro-5-nitropyridine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring substituted with chlorine, nitro, and formyl groups at the 2, 5, and 4 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination and Nitration: The compound can be synthesized by sequentially chlorinating and nitrating pyridine-4-carbaldehyde. Chlorination can be achieved using chlorine gas in the presence of a catalyst, while nitration can be performed using nitric acid and sulfuric acid.
Direct Substitution: Another method involves the direct substitution of a suitable precursor with chlorine and nitro groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine, resulting in different derivatives.
Substitution: The chlorine and formyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
2-Chloro-5-nitropyridine-4-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-nitropyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Chloro-4-nitropyridine-3-carbaldehyde
5-Chloropyridine-2-carboxaldehyde
6-Chloro-4-nitropyridine-3-carbaldehyde
Uniqueness: 2-Chloro-5-nitropyridine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Unlike its similar compounds, it offers distinct advantages in certain chemical reactions and biological studies.
Properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQCJPZKJSTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677342 | |
Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946136-72-7 | |
Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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